6-Bromo-7-methylchroman-4-amine
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Overview
Description
6-Bromo-7-methylchroman-4-amine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylchroman-4-amine typically involves the bromination of 7-methylchroman-4-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the chroman ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form 7-methylchroman-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 7-Methylchroman-4-amine.
Substitution: Hydroxyl or alkyl-substituted chroman derivatives.
Scientific Research Applications
6-Bromo-7-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methylchroman-4-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-4-chromanone: Contains a carbonyl group instead of an amine group, leading to different chemical properties.
6-Bromo-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-7-methylchroman-4-amine is unique due to the presence of both a bromine atom and an amine group on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
WTCDOBVYPQNVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCO2)N |
Origin of Product |
United States |
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